2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
This compound is a derivative of fluorene . It has a bicyclic structure with a carbonyl group attached to a methoxy group, which is further attached to a fluorene molecule . The fluorene molecule is a polycyclic aromatic hydrocarbon consisting of three six-membered rings .
Synthesis Analysis
The synthesis of this compound could involve a C-H Activation methodology . This process was developed by Jin-Quan Yu and coworkers, and involves a Pd-mediated C-C bond formation .Molecular Structure Analysis
The molecular structure of this compound includes a fluorene molecule attached to a methoxy group, which is further attached to a carbonyl group . The fluorene molecule is a polycyclic aromatic hydrocarbon consisting of three six-membered rings .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its fluorene moiety. Fluorene derivatives are known to undergo various chemical reactions, including C-H activation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 351.40 g/mol . It is recommended to be stored in a sealed and dry condition at 2-8°C .Scientific Research Applications
Synthesis Methods
- The synthesis of 2-Azabicyclo[2.1.1]hexanes, which include the skeleton of 2,4-methanoproline (a natural insect antifeedant), has been achieved through imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, with precursor preparation via two pathways (Stevens & Kimpe, 1996).
- An efficient synthesis of this ring system has been accomplished starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, involving stereoselective electrophilic addition and subsequent ring closure (Lescop, Mevellec, & Huet, 2001).
Chemical Properties and Reactions
- The compound exhibits conformational restrictions and practical syntheses, leading to various carboxylic acids. Key steps include tandem Strecker reaction and intramolecular nucleophilic cyclization (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
- CD spectra of homooligomers of a related β-amino acid suggest ordered secondary structures, even without internal hydrogen bonding. This highlights its potential in developing well-defined foldamers (Krow et al., 2010).
Applications in Imaging and Drug Development
- Radiolabeling and biodistribution studies of a derivative (MMMHC) have shown its potential as a neuroprotective drug, demonstrating its ability to cross the brain-blood barrier and accumulate in various brain regions (Yu et al., 2003).
- A fluorenyl derivative has been investigated for linear photophysical characterization and two-photon absorption properties, revealing insights into its potential for integrin imaging in biological systems (Morales et al., 2010).
Future Directions
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-9-13(10-21)11-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVXIHLJJFHMKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936396-62-1 |
Source
|
Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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